molecular formula C10H9NO7S2 B14449738 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid CAS No. 74165-63-2

5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid

Cat. No.: B14449738
CAS No.: 74165-63-2
M. Wt: 319.3 g/mol
InChI Key: REQKPLYMJDCARD-UHFFFAOYSA-N
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Description

5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid: is an organic compound with the molecular formula C10H9NO7S2 and a molecular weight of 319.31 g/mol . It is a derivative of naphthalene, substituted with amino, hydroxyl, and disulfonic acid groups. This compound is known for its applications in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the disulfonation of naphthalene with oleum, followed by further sulfonation to obtain the desired disulfonic acid derivative . The reaction conditions often include controlled temperatures and the use of strong acids like sulfuric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves similar sulfonation processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various naphthalene derivatives, such as quinones, amines, and substituted naphthalenes .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid is used as a precursor in the synthesis of dyes and pigments. It serves as an intermediate in the production of azo dyes, which are widely used in textile and printing industries .

Biology and Medicine: This compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It is also used in the development of diagnostic reagents and pharmaceuticals .

Industry: In industrial applications, it is utilized in the manufacture of specialty chemicals, including surfactants and corrosion inhibitors. Its unique chemical properties make it valuable in various formulations .

Mechanism of Action

The mechanism of action of 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonic acid groups enable it to form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

  • 1-Amino-8-naphthol-2,4-disulfonic acid
  • Naphthalene-1,5-disulfonic acid (Armstrong’s acid)
  • 2-Amino-5-naphthol-1,7-disulfonic acid

Comparison: Compared to these similar compounds, 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, its combination of amino and hydroxyl groups enhances its reactivity and solubility, making it particularly useful in dye synthesis .

Properties

CAS No.

74165-63-2

Molecular Formula

C10H9NO7S2

Molecular Weight

319.3 g/mol

IUPAC Name

5-amino-4-hydroxynaphthalene-1,3-disulfonic acid

InChI

InChI=1S/C10H9NO7S2/c11-6-3-1-2-5-7(19(13,14)15)4-8(20(16,17)18)10(12)9(5)6/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)

InChI Key

REQKPLYMJDCARD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

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